(3R,4S)-1-[(4-ethoxyphenyl)methyl]-4-phenylpyrrolidine-3-carboxylic acid
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Overview
Description
(3R,4S)-1-[(4-ethoxyphenyl)methyl]-4-phenylpyrrolidine-3-carboxylic acid, also known as EPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
(3R,4S)-1-[(4-ethoxyphenyl)methyl]-4-phenylpyrrolidine-3-carboxylic acid's mechanism of action is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and acetylcholine. It may also have antioxidant properties that protect neurons from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the ability to improve cognitive function, reduce inflammation, and protect neurons from oxidative stress. Additionally, this compound has been shown to have analgesic effects, making it a potential candidate for the treatment of pain.
Advantages and Limitations for Lab Experiments
(3R,4S)-1-[(4-ethoxyphenyl)methyl]-4-phenylpyrrolidine-3-carboxylic acid's advantages for lab experiments include its neuroprotective effects, its ability to improve cognitive function, and its potential therapeutic applications for neurological disorders. However, this compound's limitations include its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
Future research on (3R,4S)-1-[(4-ethoxyphenyl)methyl]-4-phenylpyrrolidine-3-carboxylic acid should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications for neurological disorders. Additionally, research should be conducted to improve the solubility and bioavailability of this compound, which could enhance its efficacy as a therapeutic agent. Finally, studies should be conducted to determine the safety and toxicity of this compound in humans, which is necessary for its eventual clinical use.
Synthesis Methods
The synthesis of (3R,4S)-1-[(4-ethoxyphenyl)methyl]-4-phenylpyrrolidine-3-carboxylic acid involves several steps, including the reaction of 4-ethoxybenzaldehyde with pyrrolidine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 4-phenyl-3-bromopropionic acid. The yield of the synthesis process is approximately 60%, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
(3R,4S)-1-[(4-ethoxyphenyl)methyl]-4-phenylpyrrolidine-3-carboxylic acid has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of these diseases. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
(3R,4S)-1-[(4-ethoxyphenyl)methyl]-4-phenylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-2-24-17-10-8-15(9-11-17)12-21-13-18(19(14-21)20(22)23)16-6-4-3-5-7-16/h3-11,18-19H,2,12-14H2,1H3,(H,22,23)/t18-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCSQLRXAWHNSF-MOPGFXCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CC(C(C2)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CN2C[C@@H]([C@H](C2)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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